molecular formula C13H9F2N5O B2440182 N-(3,4-difluorophenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine CAS No. 2034339-35-8

N-(3,4-difluorophenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine

Cat. No. B2440182
CAS RN: 2034339-35-8
M. Wt: 289.246
InChI Key: CMYRLNMJVOJHIC-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine, also known as DMPO, is a small molecule compound that has been widely used in scientific research. DMPO has a unique chemical structure, which makes it an attractive candidate for various applications in the field of biochemistry and pharmacology.

Scientific Research Applications

Pesticidal and Fungicidal Activities

Pyrimidin-4-amine derivatives, including structures similar to N-(3,4-difluorophenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine, have been studied for their potential as pesticides and fungicides. Liu et al. (2021) synthesized novel pyrimidin-4-amine derivatives and found them to possess excellent insecticidal and fungicidal activities against a range of pests and fungi. These compounds demonstrated broad-spectrum efficacy and could serve as a basis for further optimization in pesticide development Liu et al., 2021.

Antioxidant Activity

A series of derivatives containing the 1,2,4-oxadiazole moiety, similar in structure to the compound , were synthesized and evaluated for their antioxidant properties. Kotaiah et al. (2012) found that certain derivatives exhibited significant antioxidant activity, particularly those with electron-donating substituents. This study highlights the potential of such compounds in the development of antioxidant agents Kotaiah et al., 2012.

Photochemical Synthesis and Molecular Rearrangements

The photochemical behavior of fluorinated heterocyclic compounds, including 1,2,4-oxadiazoles, has been explored. Buscemi et al. (2001) reported a methodology for synthesizing 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles via photochemical reactions, showcasing the utility of these reactions in producing complex fluorinated structures Buscemi et al., 2001.

Antimicrobial and Anticancer Properties

The synthesis of oxadiazole analogues, starting from 2-aminopyridine, led to compounds with promising antiproliferative and antimicrobial activities. Ahsan and Shastri (2015) evaluated these compounds against various cancer cell lines and microbes, identifying several with significant activity. This research suggests the potential of such compounds in developing new treatments for cancer and infections Ahsan and Shastri, 2015.

properties

IUPAC Name

N-(3,4-difluorophenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2N5O/c1-7-18-13(21-20-7)9-5-16-6-17-12(9)19-8-2-3-10(14)11(15)4-8/h2-6H,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMYRLNMJVOJHIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CN=CN=C2NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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